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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of the Jafron HA130
hemoperfusion cartridge in various patient populations. The document details the underlying

mechanisms of action, summarizes key clinical findings, and provides detailed experimental

protocols based on published literature.

Introduction to HA130 Hemoperfusion
The HA130 hemoperfusion cartridge is a therapeutic blood purification device designed to

remove a wide range of endogenous and exogenous toxins from the blood. Its primary

application is in patients with End-Stage Renal Disease (ESRD) to manage complications

arising from the accumulation of uremic toxins.[1][2] The cartridge contains neutral

macroporous resins made of styrene-divinylbenzene copolymers, which provide a large surface

area for the adsorption of target molecules.[3]

Mechanism of Action:

The fundamental principle of HA130 hemoperfusion is adsorption. As blood passes through the

cartridge, uremic toxins and inflammatory mediators bind to the surface of the resin beads and

are effectively removed from circulation. The HA130 cartridge is particularly effective at

removing middle-to-large molecular weight substances and protein-bound uremic toxins that

are not efficiently cleared by conventional hemodialysis.[1][4]
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End-Stage Renal Disease (ESRD) and Maintenance
Hemodialysis (MHD)
Patients with ESRD undergoing maintenance hemodialysis often suffer from complications

related to the inadequate removal of middle-molecular-weight toxins and protein-bound uremic

toxins. The HA130 cartridge, when used in conjunction with hemodialysis, has been shown to

effectively remove these substances, leading to improvements in several clinical outcomes.

Quantitative Data Summary
A multi-center, randomized controlled trial involving 438 maintenance hemodialysis patients

with chronic intractable pruritus demonstrated the efficacy of HA130 hemoperfusion combined

with hemodialysis (HD).

Outcome
Measure

Treatment
Group

Baseline
(Mean ± SD or
Median [IQR])

12 Months
(Mean ± SD or
Median [IQR])

p-value

β2-Microglobulin

(mg/L)
HP + LFHD 44.6 ± 14.5 37.1 ± 11.1 <0.05

HP + HFHD 40.8 ± 13.4 27.8 ± 8.6 <0.05

Parathyroid

Hormone

(pg/mL)

HP + LFHD 417.58 327.34 <0.05

HP + HFHD 459.74 411.46 <0.05

Uremic Pruritus

(VAS Score)
HP + HD Not specified

Significant

reduction
<0.05

HP: Hemoperfusion, LFHD: Low-flux hemodialysis, HFHD: High-flux hemodialysis, VAS: Visual

Analog Scale. Data extracted from a four-year study on 438 patients.

Another randomized controlled trial comparing HA130 combined with hemodialysis (HAHD) to

online hemodiafiltration (HDF) in 30 maintenance HD patients showed significant single-

session reduction ratios for protein-bound uremic toxins.
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Toxin Treatment Group
Single-Session
Reduction Ratio
(%)

p-value

Indoxyl Sulphate (IS) HAHD (n=20) 46.9 0.044

HDF (n=10) 31.8

p-Cresyl Sulphate

(PCS)
HAHD (n=20) 44.6 0.003

HDF (n=10) 31.4

Experimental Protocol: HA130 Hemoperfusion
Combined with Hemodialysis for ESRD
This protocol is based on the methodology of a randomized controlled trial.

Patient Selection:

Inclusion criteria: Patients with ESRD on maintenance hemodialysis for at least 3 months,

suffering from complications such as severe uremic pruritus.

Exclusion criteria: Active infections, severe cardiovascular instability, or known allergies to

components of the hemoperfusion circuit.

Procedure:

Vascular Access: A well-functioning arteriovenous fistula or graft, or a central venous

catheter is required.

Circuit Setup: The HA130 cartridge is placed in series with the hemodialyzer in the

extracorporeal circuit.

Anticoagulation: Systemic anticoagulation with heparin is typically used.

Treatment Parameters:

Blood flow rate: 200-250 mL/min.
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Dialysate flow rate: 500 mL/min.

Duration of hemoperfusion: 2-2.5 hours, followed by standard hemodialysis to complete a

4-hour session.

Frequency: Once to twice weekly, depending on the clinical indication and patient's

condition.

Monitoring: Monitor vital signs, circuit pressures, and for any signs of adverse reactions

throughout the procedure.

Data Collection: Collect blood samples before and after the treatment session to measure

levels of target uremic toxins (e.g., β2-microglobulin, PTH, IS, PCS) and inflammatory

markers. Clinical symptoms, such as pruritus, should be assessed using a validated scale.

Signaling Pathway
The accumulation of uremic toxins in ESRD contributes to a chronic inflammatory state and

cardiovascular complications. The HA130 hemoperfusion cartridge helps to mitigate these

effects by removing these toxins.
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Mechanism of HA130 in ESRD.

Sepsis and Septic Shock

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b10762147?utm_src=pdf-body
https://www.benchchem.com/product/b10762147?utm_src=pdf-body-img
https://www.benchchem.com/product/b10762147?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10762147?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to

infection. The overproduction of inflammatory cytokines, often referred to as a "cytokine storm,"

plays a central role in the pathophysiology of sepsis and septic shock. Hemoperfusion with

cartridges that can adsorb these inflammatory mediators is a potential therapeutic strategy.

While the HA330 and HA380 cartridges are more commonly cited for acute inflammatory

conditions, the HA130 also has the capacity to adsorb cytokines.

Quantitative Data Summary
Currently, there is a lack of robust, large-scale clinical trial data specifically evaluating the

efficacy of the HA130 cartridge in septic patients. Most studies on hemoperfusion in sepsis

have used other types of cartridges. However, the principle of cytokine removal remains

relevant.

Experimental Protocol: HA130 Hemoperfusion in Sepsis
(Proposed)
This proposed protocol is based on general principles of hemoperfusion in sepsis and would

require adaptation and validation in a clinical trial setting.

Patient Selection:

Inclusion criteria: Patients with a confirmed diagnosis of sepsis or septic shock, with

evidence of hyperinflammation (e.g., elevated levels of IL-6, procalcitonin).

Exclusion criteria: Contraindications to extracorporeal circulation, such as severe

coagulopathy or hemodynamic instability refractory to vasopressors.

Procedure:

Vascular Access: A dedicated central venous catheter is required.

Circuit Setup: The HA130 cartridge is integrated into an extracorporeal circuit, which may be

a standalone hemoperfusion setup or combined with a continuous renal replacement therapy

(CRRT) machine.

Anticoagulation: Regional citrate anticoagulation or systemic heparinization is necessary.
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Treatment Parameters:

Blood flow rate: 150-200 mL/min.

Duration of treatment: 2-4 hours per session.

Frequency: Daily for a specified number of days (e.g., 2-3 consecutive days), guided by

the patient's clinical response and biomarker levels.

Monitoring: Continuous hemodynamic monitoring is essential. Monitor for potential adverse

events such as thrombocytopenia or hypotension.

Data Collection: Measure serial levels of inflammatory markers (e.g., IL-6, TNF-α, C-reactive

protein), lactate, and assess organ function scores (e.g., SOFA score) before, during, and

after treatment.
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Workflow for a Sepsis Trial.
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Acute Kidney Injury (AKI)
The role of HA130 hemoperfusion in AKI is less well-defined than in ESRD. In theory, by

removing inflammatory mediators and uremic toxins that can contribute to kidney damage,

HA130 could have a protective effect. However, there is a significant lack of clinical trial data to

support this application.

Liver Failure
In patients with liver failure, the accumulation of toxins such as bilirubin and bile acids can lead

to further organ damage. Hemoperfusion has been explored as a means to remove these

substances. While some studies have shown that hemoperfusion with other types of cartridges

can reduce bilirubin levels, there is limited specific data on the use of the HA130 cartridge for

this indication.

Autoimmune Diseases
The application of HA130 hemoperfusion in autoimmune diseases such as systemic lupus

erythematosus (SLE) or rheumatoid arthritis is currently not well-established. The rationale for

its use would be the removal of autoantibodies and inflammatory cytokines that drive the

disease process. However, there is a lack of published clinical data on the use of HA130 in

these patient populations.

Safety and Adverse Events
The use of HA130 hemoperfusion is generally considered safe when performed by trained

personnel. Potential adverse events are similar to those associated with other extracorporeal

blood purification therapies and may include:

Hypotension

Thrombocytopenia

Bleeding or clotting in the circuit

Allergic reactions to components of the circuit (rare)
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In a randomized controlled trial comparing HAHD with HDF, adverse events were generally

mild and comparable between the groups.

Conclusion
The HA130 hemoperfusion cartridge is a valuable therapeutic tool for the management of

complications in patients with ESRD, with strong evidence supporting its efficacy in removing

middle-molecular-weight and protein-bound uremic toxins. Its application in other conditions

such as sepsis, AKI, liver failure, and autoimmune diseases is theoretically plausible but

requires further investigation through well-designed randomized controlled trials to establish its

efficacy and safety in these patient populations.

Disclaimer: This document is intended for informational purposes for a scientific audience and

does not constitute medical advice. The use of the HA130 hemoperfusion cartridge should be

based on the manufacturer's instructions for use and guided by experienced healthcare

professionals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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